JNJ-18038683 is a small molecule compound classified as a 5-hydroxytryptamine type 7 receptor antagonist. It has been investigated for its potential therapeutic effects in treating conditions such as depression and sleep disorders. The compound's efficacy has been demonstrated in both preclinical and clinical studies, particularly in enhancing serotonin transmission and modifying rapid eye movement sleep patterns.
JNJ-18038683 was developed by Janssen Pharmaceuticals and is recognized for its role in pharmacological research targeting the serotonin 7 receptor. The compound's molecular formula is with a CAS Registry number of 851376-05-1. Its primary classification is as a small molecule drug, specifically designed to interact with the serotonin receptor system, which plays a crucial role in mood regulation and sleep cycles .
The synthesis of JNJ-18038683 involves several key steps, utilizing various organic chemistry techniques. The synthetic route typically includes:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to verify the purity and identity of the synthesized compound .
The molecular structure of JNJ-18038683 can be described as follows:
The InChIKey for JNJ-18038683 is DIQZMBPDLFAJLK-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
JNJ-18038683 primarily acts as an antagonist at the serotonin 7 receptor, blocking its activation by endogenous serotonin. This blockade leads to various downstream effects, particularly in neurotransmitter modulation. The compound has been shown to enhance serotonin transmission and exhibit antidepressant-like behaviors in rodent models.
In vitro studies have demonstrated that JNJ-18038683 can alter neurotransmitter levels, including serotonin, norepinephrine, and dopamine, when administered in various formulations .
The mechanism of action for JNJ-18038683 involves its selective antagonism of the serotonin 7 receptor. By inhibiting this receptor, the compound effectively:
This mechanism suggests potential applications in treating mood disorders by stabilizing serotonin levels and improving sleep quality.
JNJ-18038683 exhibits several notable physical and chemical properties:
These properties are critical for determining suitable formulations for clinical use .
JNJ-18038683 has several applications in scientific research:
The ongoing research into JNJ-18038683 highlights its significance within neuropharmacology and its potential therapeutic applications .
JNJ-18038683 was identified through Johnson & Johnson’s targeted drug discovery programs aimed at developing selective 5-HT₇ receptor modulators. Preclinical characterization demonstrated its high binding affinity (pKi = 8.19–8.50 for rat and human 5-HT₇ receptors) and functional antagonism, evidenced by dose-dependent inhibition of 5-HT-stimulated adenylate cyclase activity [1] [10]. Following promising animal studies, it progressed to clinical trials. A Phase I study in healthy volunteers (2007–2010) confirmed target engagement by demonstrating significant suppression of rapid eye movement (REM) sleep—a biomarker linked to antidepressant effects [1] [3]. By 2015, Phase II trials were initiated for major depressive disorder (MDD) and bipolar disorder (BD), focusing on cognition and mood stabilization [4] [7]. The MDD trial (NCT01235832) failed primary endpoints due to high placebo responses, though post hoc analysis suggested efficacy in enriched subgroups [3]. A 2024 Phase II trial for bipolar cognitive impairment (NCT02466685) showed no significant benefit over placebo, though both groups improved over time [8]. Development for MDD is discontinued, but it remains active in bipolar disorder trials [7] [9].
Table 1: Key Milestones in JNJ-18038683 Development
Year | Phase | Indication | Outcome | Reference |
---|---|---|---|---|
Pre-2012 | Preclinical | Depression/Cognition | High 5-HT₇ affinity; REM sleep suppression in rodents | [1] [10] |
2012 | Phase I | Healthy Volunteers | Reduced REM sleep duration and latency in humans | [1] [3] |
2015 | Phase II | Major Depressive Disorder | Failed primary endpoint (high placebo response); efficacy in post hoc analysis | [3] [9] |
2015–2024 | Phase II | Bipolar Disorder | Active trial for cognition (NCT02466685); no significant efficacy in 2024 results | [8] [9] |
JNJ-18038683 is classified as a selective 5-HT₇ receptor antagonist. It binds with nanomolar affinity to both rat and human 5-HT₇ receptors (pKi = 8.19 ± 0.02 and 8.20 ± 0.01, respectively), with Hill slopes near unity, indicating single-site competitive binding [1] [10]. Functional assays in HEK293 cells expressing 5-HT₇ receptors confirmed antagonism through dose-dependent inhibition of 5-HT-mediated adenylyl cyclase activation (pKB aligned with binding Ki values) [10]. The compound exhibits >10-fold selectivity over the closely related 5-HT₆ receptor and negligible activity at other serotonin subtypes (e.g., 5-HT₁A, 5-HT₂A), dopamine, or adrenergic receptors [1] [4]. This selectivity profile is critical for isolating 5-HT₇-mediated effects in complex neuropsychiatric models.
Table 2: Selectivity Profile of JNJ-18038683
Receptor | Affinity (pKi/Ki) | Functional Activity | Experimental System |
---|---|---|---|
5-HT₇ (Human) | 8.20 ± 0.01 | Antagonist (pKB = 8.15) | HEK293 cells |
5-HT₇ (Rat) | 8.19 ± 0.02 | Antagonist (pKB = 8.10) | HEK293 cells, rat thalamus |
5-HT₆ | ~7.2 (10-fold lower) | Not antagonistic | Binding assays |
Other 5-HT | >100-fold selectivity | Inactive | Broad receptor panels |
The serotonergic system, particularly 5-HT₇ receptors, regulates key processes disrupted in neuropsychiatric disorders:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0